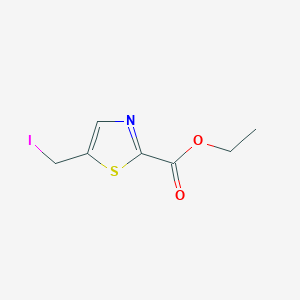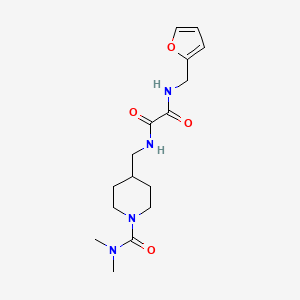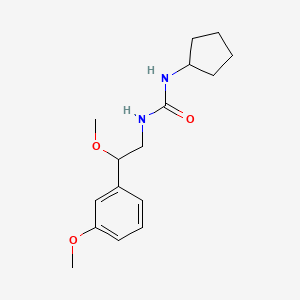
1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of urea derivatives is a topic of interest in the field of organic chemistry due to their potential applications. In one study, the compound 1-Cyclopentyl-3-(3-hydroxyphenyl)urea was synthesized through a multi-step process involving nucleophilic and electrophilic substitution followed by oxidation. The synthesis was confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, MS, and single-crystal X-ray diffraction . Another approach to synthesizing cyclic urea derivatives is demonstrated through an Ag-catalyzed intramolecular sequential vicinal diamination of alkynes with isocyanates. This method allows for the construction of indole-cyclic urea fused derivatives via a double cyclization process, starting from aminophenyl propargyl alcohols and using isocyanate as the urea precursor .
Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-3-(3-hydroxyphenyl)urea was thoroughly analyzed and optimized using Density Functional Theory (DFT). The DFT-optimized structure showed consistency with the structure determined by single-crystal X-ray diffraction. Additionally, the frontier molecular orbitals were calculated to understand the structural features and physicochemical properties of the molecule . This level of analysis is crucial for predicting reactivity and understanding the compound's behavior in various chemical contexts.
Chemical Reactions Analysis
The synthesis of urea derivatives often involves complex chemical reactions. In the case of the Ag-catalyzed synthesis, the reaction sequence includes a triple C-N bond construction event, indicating multiple steps of cyclization and urea formation. The control experiments suggest that the cyclization and subsequent 1,3-allylic amino dehydroxylation occur after the initial formation of the urea moiety . These reactions are significant as they provide a pathway to synthesize structurally complex urea derivatives with potential biological activity.
Physical and Chemical Properties Analysis
While the provided papers do not give explicit details on the physical and chemical properties of 1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, the analysis of related compounds can offer insights. The spectroscopic characterization and crystal structure analysis contribute to understanding the physical properties such as solubility and melting point, as well as chemical properties like acidity/basicity and reactivity. The DFT studies and molecular orbital calculations provide additional information on the electronic properties, which are essential for predicting the behavior of the compound under different chemical conditions .
Scientific Research Applications
Chemical Synthesis and Methodological Developments
Urea derivatives are synthesized through various chemical processes, offering insights into synthetic routes that could be applicable to 1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea. For instance, a study by Thalluri et al. (2014) demonstrated the Lossen rearrangement for synthesizing ureas from carboxylic acids, highlighting a method that is both environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Research into the inhibitory effects of urea derivatives on enzymes like carbonic anhydrase (CA) and acetylcholinesterase (AChE) suggests potential therapeutic applications. Sujayev et al. (2016) synthesized cyclic urea derivatives and tested them for inhibition against CA isozymes I and II, as well as AChE and butyrylcholinesterase (BChE), demonstrating effective inhibition profiles (Sujayev et al., 2016).
Advanced Materials and Sensing Technologies
Urea derivatives have also been explored for their applications in advanced materials and sensing technologies. For example, Zhou et al. (2012) synthesized mononuclear gold(I) acetylide complexes with urea groups, investigating their photophysical properties and anion sensing capabilities (Zhou et al., 2012). These findings suggest that specific urea derivatives, including potentially 1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, could find applications in the development of new sensing materials or photophysical research.
properties
IUPAC Name |
1-cyclopentyl-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-14-9-5-6-12(10-14)15(21-2)11-17-16(19)18-13-7-3-4-8-13/h5-6,9-10,13,15H,3-4,7-8,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQRPHPIHNZAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


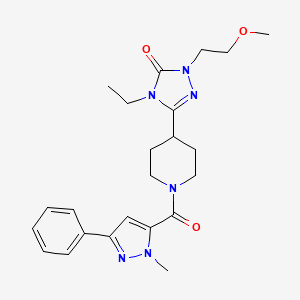


![N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2511213.png)
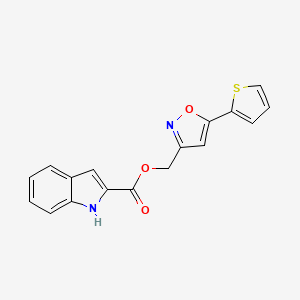

![3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2511219.png)
![2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511220.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2511222.png)
